molecular formula C18H25BrClNO5 B4043237 1-[4-(2-Bromo-4-chlorophenoxy)butyl]-3-methylpiperidine;oxalic acid

1-[4-(2-Bromo-4-chlorophenoxy)butyl]-3-methylpiperidine;oxalic acid

Cat. No.: B4043237
M. Wt: 450.7 g/mol
InChI Key: HTETYWYFQNUBBM-UHFFFAOYSA-N
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Description

1-[4-(2-Bromo-4-chlorophenoxy)butyl]-3-methylpiperidine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring substituted with a butyl chain linked to a bromochlorophenoxy group, and it is often studied in conjunction with oxalic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Bromo-4-chlorophenoxy)butyl]-3-methylpiperidine typically involves multiple steps, starting with the preparation of the bromochlorophenoxy intermediate. This intermediate can be synthesized through a halogenation reaction where phenol is treated with bromine and chlorine under controlled conditions . The resulting bromochlorophenol is then reacted with butyl bromide in the presence of a base to form the butyl ether derivative .

The next step involves the reaction of the butyl ether derivative with 3-methylpiperidine. This reaction is usually carried out in an organic solvent such as dichloromethane, with a catalyst like triethylamine to facilitate the nucleophilic substitution . The final product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and continuous flow systems to ensure consistent reaction conditions .

Mechanism of Action

The mechanism of action of 1-[4-(2-Bromo-4-chlorophenoxy)butyl]-3-methylpiperidine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by forming a covalent bond with the active site or alter receptor function by binding to allosteric sites . The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in signal transduction and metabolic processes .

Properties

IUPAC Name

1-[4-(2-bromo-4-chlorophenoxy)butyl]-3-methylpiperidine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrClNO.C2H2O4/c1-13-5-4-9-19(12-13)8-2-3-10-20-16-7-6-14(18)11-15(16)17;3-1(4)2(5)6/h6-7,11,13H,2-5,8-10,12H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTETYWYFQNUBBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCCCOC2=C(C=C(C=C2)Cl)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BrClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(2-Bromo-4-chlorophenoxy)butyl]-3-methylpiperidine;oxalic acid
Reactant of Route 2
1-[4-(2-Bromo-4-chlorophenoxy)butyl]-3-methylpiperidine;oxalic acid
Reactant of Route 3
1-[4-(2-Bromo-4-chlorophenoxy)butyl]-3-methylpiperidine;oxalic acid
Reactant of Route 4
Reactant of Route 4
1-[4-(2-Bromo-4-chlorophenoxy)butyl]-3-methylpiperidine;oxalic acid
Reactant of Route 5
1-[4-(2-Bromo-4-chlorophenoxy)butyl]-3-methylpiperidine;oxalic acid
Reactant of Route 6
1-[4-(2-Bromo-4-chlorophenoxy)butyl]-3-methylpiperidine;oxalic acid

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